

# Technical Support Center: Large-Scale Production of Terbium-155

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of **Terbium-155** (155Tb).

### **Troubleshooting Guide**

This guide addresses common issues encountered during the production and purification of <sup>155</sup>Tb.

## Troubleshooting & Optimization

Check Availability & Pricing

Problem	Potential Cause	Recommended Solution
Low <sup>155</sup> Tb Yield	Suboptimal Proton Beam Energy: The proton beam energy is critical for the desired nuclear reaction. For the  155Gd(p,n)155Tb reaction, an incident proton beam energy of approximately 10 MeV is required, while the  156Gd(p,2n)155Tb reaction needs around 18 MeV.[1][2]	Verify and calibrate the proton beam energy from your cyclotron. Ensure the energy delivered to the target is within the optimal range for the chosen production route.
Target Material Issues: The use of natural Gadolinium (Gd) instead of enriched Gd can lead to the production of other radio-contaminants, reducing the effective yield of <sup>155</sup> Tb.[1]	Use highly enriched <sup>155</sup> Gd or <sup>156</sup> Gd targets to minimize the formation of radionuclidic impurities and maximize the <sup>155</sup> Tb yield.[3]	
Inefficient Mass Separation: For production via spallation of Tantalum targets, the overall separation efficiency can be low due to the poor efficiency of surface ionization for Terbium.[3]	Optimize the ion source and extraction parameters of your mass separator. Consider alternative production methods if high yields are consistently difficult to achieve.	<u>-</u>
High Radionuclidic Impurity	Co-production of other Terbium isotopes: When using the <sup>156</sup> Gd(p,2n) <sup>155</sup> Tb reaction, other Terbium radioisotopes can be produced as side products, leading to lower radionuclidic purity.[4][5]	The <sup>155</sup> Gd(p,n) <sup>155</sup> Tb nuclear reaction generally results in higher radionuclidic purity compared to the <sup>156</sup> Gd(p,2n) <sup>155</sup> Tb reaction.[4][5] Consider this route if high purity is critical.
Presence of Pseudo-isobars: In mass separation, pseudo- isobars like <sup>139</sup> Ce <sup>16</sup> O can be co-separated with <sup>155</sup> Tb,	Implement a robust radiochemical purification step after mass separation to	

## Troubleshooting & Optimization

Check Availability & Pricing

leading to contamination.[6][7]	remove pseudo-isobaric impurities.[7][8]	
Contamination from Target  Material: Irradiation of natural  Gadolinium can produce  several radio-contaminants.[1]	Utilize enriched Gadolinium targets. A thorough purification process is essential to separate <sup>155</sup> Tb from any coproduced radionuclides.	<del>-</del>
Poor Separation of <sup>155</sup> Tb from Gadolinium Target	Ineffective Chromatographic Separation: The chemical similarity between Lanthanides makes their separation challenging.	Employ a multi-column ion chromatography system. A three-column method has been shown to achieve high recovery of both radioterbium and the Gd target material.[1]
Incorrect Eluent Composition: The choice and concentration of the eluent are crucial for effective separation.	Optimize the eluent system.  For example, a sequence involving different concentrations of nitric acid can be used to selectively elute Gd and then Tb.[1]	
Difficulty in Radiolabeling with <sup>155</sup> Tb	Low Molar Activity: Contamination with stable Terbium or other metals can reduce the molar activity.	Ensure high chemical purity of the final <sup>155</sup> Tb product. The purification process should effectively remove any metal impurities. Radiolabeling experiments with molar activities up to 100 MBq/nmol have been successfully performed with highly pure <sup>155</sup> Tb.[4][5]
Unsuitable Chemical Form: The final chemical form of  155Tb may not be optimal for chelation.	The purification process should yield [¹55Tb]TbCl₃ in a small volume of dilute acid (e.g., 0.05 M HCl), which is suitable for radiolabeling.[4][5]	



# Frequently Asked Questions (FAQs) Production

Q1: What are the primary methods for producing **Terbium-155**?

A1: The main production routes for <sup>155</sup>Tb are:

- Proton irradiation of Gadolinium targets: This includes the <sup>155</sup>Gd(p,n)<sup>155</sup>Tb and <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb nuclear reactions.[1][2]
- Proton-induced spallation of Tantalum targets: This is followed by on-line mass separation.
- Alternative reactions: Other reactions, such as those induced by <sup>3</sup>He and <sup>6</sup>Li beams, are being investigated to produce <sup>155</sup>Tb with high radiological purity.[9]

Q2: Which production method offers the highest yield?

A2: The <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb nuclear reaction has demonstrated higher production yields (up to 1.7 GBq) compared to the <sup>155</sup>Gd(p,n)<sup>155</sup>Tb reaction (around 200 MBq).[4][5] However, this higher yield often comes with lower radionuclidic purity.[4][5]

Q3: Why is large-scale production of <sup>155</sup>Tb for clinical use challenging?

A3: The primary challenges for large-scale clinical production include:

- The lack of established production methods to generate sufficient quantities.[10][11]
- The need for highly enriched and expensive target materials.[10][11]
- The requirement for high-energy cyclotrons for some production routes.[10][11]
- The inefficiency and limitations of current mass separation techniques for Terbium.[10][11]
   [12]

#### **Purification**

Q4: What are the main impurities encountered during <sup>155</sup>Tb production?



A4: The main impurities can be categorized as:

- Radionuclidic impurities: Other Terbium isotopes (e.g., <sup>156</sup>Tb) and other radioisotopes produced from the target material.[4][5][9]
- Pseudo-isobaric impurities: For mass-separated <sup>155</sup>Tb, species like <sup>139</sup>Ce<sup>16</sup>O can be a significant contaminant.[7][8]
- Target material: Residual Gadolinium from the target.[1]

Q5: What is the recommended method for purifying <sup>155</sup>Tb?

A5: A multi-step radiochemical purification process is necessary. A common approach involves a three-column ion chromatography system to separate ¹⁵⁵Tb from the Gadolinium target material and other impurities, with reported radioterbium recoveries of up to 97%.[1][2] For mass-separated ¹⁵⁵Tb, a two-step column separation method using ion-exchange and extraction chromatography resins has been developed to achieve a radionuclidic purity of ≥99.9%.[7][8]

#### **Quality Control**

Q6: What are the key quality control parameters for clinical-grade <sup>155</sup>Tb?

A6: The critical quality control parameters include:

- Radionuclidic purity: Ensuring the absence of other radioisotopes that could contribute to unnecessary patient dose or degrade imaging quality.
- Chemical purity: The absence of metallic impurities that could compete with <sup>155</sup>Tb during radiolabeling.
- Molar activity: A high molar activity is essential for labeling targeting molecules without saturating the binding sites.

Q7: How does the production route affect the quality of the final <sup>155</sup>Tb product?

A7: The production route significantly impacts the impurity profile. For example, the <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb reaction can produce more terbium radioisotope impurities compared to the



<sup>155</sup>Gd(p,n)<sup>155</sup>Tb reaction.[4][5] Production via spallation and mass separation introduces the challenge of pseudo-isobaric impurities that are not present in cyclotron-based production from Gadolinium targets.[7][8]

# **Quantitative Data Summary**

Table 1: Comparison of 155Tb Production Routes

Production Reaction	Target Material	Required Proton Energy	Reported Yield	Key Advantages	Key Challenges
<sup>155</sup> Gd(p,n) <sup>155</sup> Tb	Enriched <sup>155</sup> Gd	~10 MeV[2] [4]	~200 MBq[4] [5]	High radionuclidic purity.[4][5] Accessible with medical cyclotrons.[3]	Lower yield compared to (p,2n) reaction.[4][5] Requires enriched target.
<sup>156</sup> Gd(p,2n) <sup>15</sup> <sup>5</sup> Tb	Enriched <sup>156</sup> Gd	~18 - 23 MeV[2][4]	Up to 1.7 GBq[4][5]	Higher production yield.[4][5]	Lower radionuclidic purity due to co-production of other Tb isotopes.[4] [5] Requires higher energy cyclotrons.[3]
Spallation of Tantalum	Tantalum	High Energy Protons	-	Can produce a range of terbium isotopes.	Inefficient mass separation for Terbium.[3] Contaminatio n with pseudo- isobars.[7][8]



Table 2: Purification Performance

Purification Method	Starting Material	Key Reagents/Colu mns	Achieved Purity	Recovery Yield
Three-Column Ion Chromatography	Irradiated Gadolinium Target	TK212 Resin, Nitric Acid[1]	Suitable for radiolabeling[1]	Up to 97% for Radioterbium[1] [2]
Two-Column Ion- Exchange and Extraction Chromatography	Mass Separated <sup>155</sup> Tb with <sup>139</sup> Ce impurity	Ion-exchange and extraction chromatography resins[7][8]	≥99.9% Radionuclidic Purity[7][8]	≥95% Chemical Yield[7][8]

### **Experimental Protocols**

# Detailed Methodology for Three-Column Purification of <sup>155</sup>Tb from Gadolinium Target

This protocol is based on the method described for separating <sup>155</sup>Tb from natural Gadolinium targets.[1]

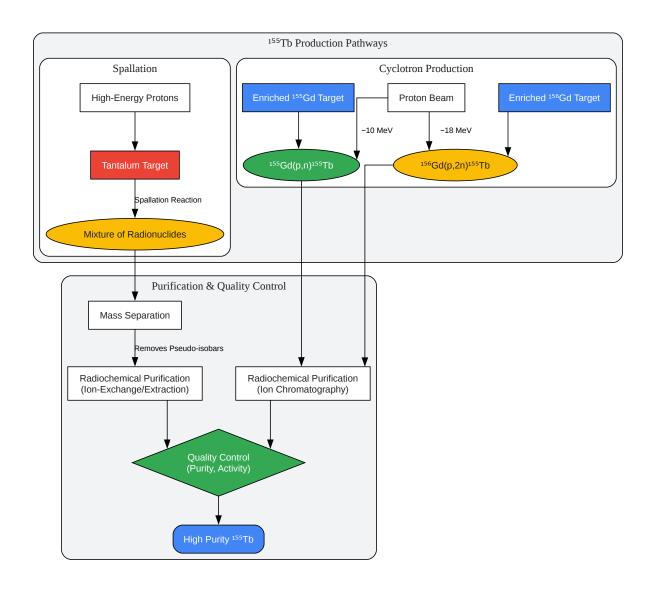
- Target Dissolution: Dissolve the irradiated Gadolinium target in an appropriate acid (e.g., nitric acid).
- Column 1 (Initial Separation):
  - Resin: TK212 resin.
  - Loading: Load the dissolved target solution onto the column.
  - Elution:
    - Elute the Gadolinium using 0.3 M HNO<sub>3</sub>. Collect the Gd fractions for target recycling.
    - Elute the Terbium fraction using a higher concentration of nitric acid (e.g., 0.5 M or 3.5 M HNO₃).



- Subsequent Purification Columns: Further purification of the Terbium fraction can be achieved using additional chromatography columns to remove any remaining impurities.
- Final Product Formulation: The purified <sup>155</sup>Tb is typically collected in a small volume of dilute acid (e.g., 0.05 M HCl) to be ready for radiolabeling.

#### **Visualizations**

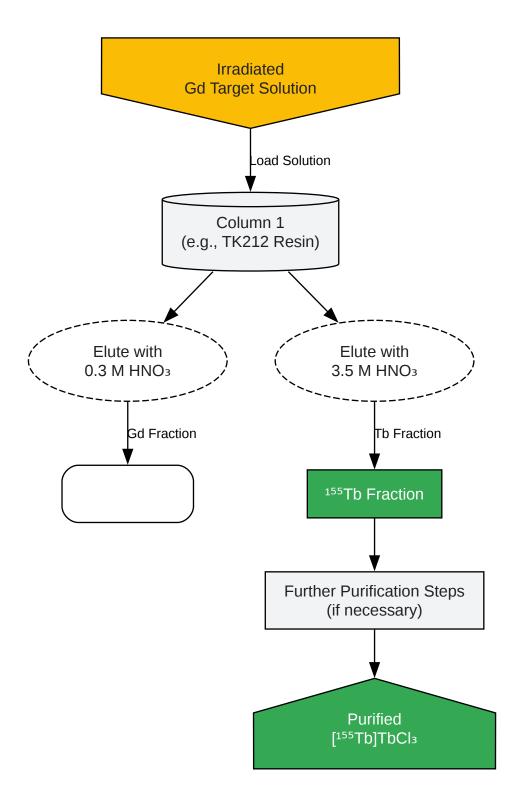




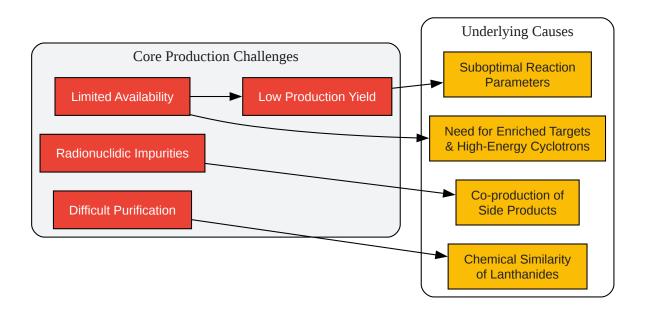
Click to download full resolution via product page

Caption: Overview of <sup>155</sup>Tb production and purification workflows.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Production and Purification of Terbium-155 Using Natural Gadolinium Targets PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 6. 155Tb [prismap.eu]



- 7. Chemical Purification of Terbium-155 from Pseudo-Isobaric Impurities in a Mass Separated Source Produced at CERN | NPL Publications [eprintspublications.npl.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indico.fys.kuleuven.be [indico.fys.kuleuven.be]
- To cite this document: BenchChem. [Technical Support Center: Large-Scale Production of Terbium-155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#challenges-in-large-scale-production-of-terbium-155]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com